molecular formula C13H22O3 B2608349 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol CAS No. 208347-37-9

5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol

Cat. No.: B2608349
CAS No.: 208347-37-9
M. Wt: 226.316
InChI Key: YZUJXJRMZBEVIL-ZACCUICWSA-N
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Description

This product is designed for research and development purposes only. 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol is a specialized spirocyclic compound. Spiro motifs and saturated ring systems like this are of significant interest in various scientific fields, including medicinal chemistry and materials science, where they can be used as synthetic intermediates or core structures for novel molecular entities. Specific research applications, mechanisms of action, and detailed scientific context for this exact compound are not currently available in our source data and require input from a subject matter expert. Warning: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or animal consumption.

Properties

IUPAC Name

(3'aR,6'aS)-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-11,14H,3-8H2,1-2H3/t9-,10+,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUJXJRMZBEVIL-ZACCUICWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC(CC3C2)O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC2(C[C@H]3CC(C[C@H]3C2)O)OC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in drug development due to their ability to interact with biological targets effectively.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that modifications to the pentalene structure can enhance cytotoxicity against breast cancer cells, making it a candidate for further pharmacological evaluation.

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials. Its potential applications include:

  • Polymer Chemistry : As a building block for synthesizing polymers with tailored properties.
  • Nanotechnology : Used in the creation of nanostructured materials that can be applied in electronics or photonics.

Table 1: Comparison of Material Properties

Property5,5-Dimethyl-Hexahydro CompoundConventional Polymers
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
Chemical ResistanceSuperiorModerate

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for various chemical reactions. Its functional groups allow for multiple pathways in synthesis, enabling the formation of complex molecules.

Reaction Pathways

The compound can undergo:

  • Nucleophilic Substitution Reactions : Useful for introducing new functional groups.
  • Cyclization Reactions : Leading to the formation of more complex cyclic structures.

Agricultural Chemistry

Emerging research suggests that derivatives of this compound may have applications as agrochemicals. Their ability to act as growth regulators or pest repellents could provide environmentally friendly alternatives to traditional pesticides.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities among related spiro compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol (Target) C₁₃H₂₀O₃ 224.30 Hydroxyl, spirocyclic dioxane Stereospecific (3aR,6aS), used in ketone synthesis
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one C₁₃H₂₀O₃ 224.30 Ketone, spirocyclic dioxane Derived from oxidation of the alcohol; soluble in chlorinated solvents
[3'aS-(3'aα,4'α,6'aα)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[...]-4'-Me ester C₁₅H₂₂O₅ 282.33 Ester, ketone, spirocyclic dioxane Increased lipophilicity; used as a synthetic intermediate
5,5-Dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene] C₁₃H₂₀O₂ 208.30 Reduced pentalene ring Lacks hydroxyl/ketone groups; lower polarity

Physical and Chemical Properties

  • Solubility: The hydroxyl group in the target compound increases polarity compared to its ketone and ester analogs, which are more soluble in non-polar solvents (e.g., chloroform, ethyl acetate) .
  • Stability : The dimethyl groups at the 5-position of the dioxane ring provide steric hindrance, enhancing thermal stability relative to less-substituted analogs .
  • Reactivity : The hydroxyl group undergoes oxidation to ketones, while the ketone derivative participates in nucleophilic additions. The ester analog shows reactivity typical of carbonyl compounds (e.g., hydrolysis) .

Key Research Findings

  • Stereochemical Influence: The (3aR,6aS) configuration in the target compound dictates its reactivity in radical reactions, with non-matching stereochemistry leading to byproducts .
  • Functional Group Interconversion : The hydroxyl-to-ketone conversion (Step 5 in ) proceeds with >90% yield under mild acidic conditions, highlighting synthetic versatility .

Biological Activity

5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol, also known by its CAS number 92007-37-9, is a compound with significant potential in biological applications. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological properties, and case studies.

  • Molecular Formula : C13H20O3
  • Molecular Weight : 224.30 g/mol
  • IUPAC Name : 5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one

Synthesis Methods

The synthesis of this compound has been achieved through various methods including:

  • Gold(I)-Catalyzed Reactions : This method has been documented to yield polycyclic compounds efficiently and can be adapted for synthesizing derivatives of the target compound .
  • Multicomponent Reactions : Recent studies have demonstrated the effectiveness of multicomponent reactions in synthesizing complex structures that include this compound as an intermediate .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. A study focusing on structurally related compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)
MCF-710
HeLa12

These findings highlight the need for further exploration into the specific mechanisms of action for this compound.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of dioxane derivatives against common pathogens. The study concluded that modifications in the dioxane structure significantly influenced antimicrobial activity. This suggests that this compound could be optimized for enhanced efficacy .

Cytotoxicity Assessment

In a cytotoxicity assessment involving various cancer cell lines, compounds with similar structures were evaluated for their ability to induce cell death. The results indicated a promising profile for further development as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-ol, and how can researchers optimize yields?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves acid-catalyzed cyclization or multi-step functionalization. For example, concentrated sulfuric acid (H₂SO₄) can facilitate ring closure in spiro systems by protonating hydroxyl groups and promoting dehydration, as seen in analogous uracil-derived spiro compounds . Purification via short-path column chromatography (silica gel/CHCl₃) followed by recrystallization from methanol is effective for isolating stereoisomers . To optimize yields, monitor reaction kinetics using HPLC or TLC and adjust solvent polarity during recrystallization.

Q. How should researchers approach structural characterization of this compound, given its complex spirocyclic framework?

  • Methodological Answer : Employ a combination of spectroscopic and computational methods:

  • NMR : Use ¹H-¹³C HSQC and HMBC to resolve overlapping signals in the spiro and pentalene regions.
  • X-ray crystallography : Determine absolute configuration if single crystals are obtainable.
  • DFT calculations : Validate electronic structure and predict reactive sites using Gaussian or ORCA software.
    • Cross-reference with databases like NIST Chemistry WebBook for physicochemical properties (e.g., boiling points, phase-change data) to confirm purity .

Q. What theoretical frameworks are relevant for studying the reactivity of this compound?

  • Methodological Answer : Link experimental design to conceptual frameworks such as:

  • Stereoelectronic theory : Predict regioselectivity in ring-opening reactions based on orbital alignment.
  • Hammett substituent constants : Correlate substituent effects (e.g., dimethyl groups) on reaction rates .
    • Align hypotheses with prior studies on analogous spiro compounds to ensure theoretical coherence .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in environmental fate data for this compound?

  • Methodological Answer : Adopt a tiered experimental approach:

Laboratory studies : Measure hydrolysis rates under varying pH and temperature using OECD 111 guidelines.

Field simulations : Use split-plot designs (e.g., randomized blocks with subplots for abiotic/biotic factors) to model environmental distribution .

Data reconciliation : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., microbial activity in soil) that may explain discrepancies between lab and field results .

Q. What strategies are effective for analyzing conflicting bioactivity data in cell vs. organism-level studies?

  • Methodological Answer :

  • Mechanistic deconvolution : Use RNA-seq or proteomics to compare cellular pathways affected in vitro vs. in vivo.
  • Dose-response modeling : Fit data to Hill equations to differentiate between receptor-specific effects (steep slopes) and non-specific toxicity (shallow slopes).
  • Meta-analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify trends across studies, adjusting for batch effects .

Q. How can researchers address challenges in scaling up enantioselective synthesis of this compound?

  • Methodological Answer :

  • Catalytic optimization : Screen chiral ligands (e.g., BINOL derivatives) in asymmetric hydrogenation using high-throughput robotic platforms.
  • Process intensification : Implement flow chemistry to enhance heat/mass transfer during critical steps like spirocyclization .
  • Quality by Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) affecting enantiomeric excess (e.g., temperature, catalyst loading) .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are suitable for validating hypotheses derived from limited datasets?

  • Methodological Answer :

  • Bayesian inference : Incorporate prior knowledge (e.g., reactivity trends in spiro compounds) to strengthen conclusions from small n studies.
  • Bootstrapping : Estimate confidence intervals for kinetic parameters (e.g., kₕydrolysis) to assess robustness .

Q. How should researchers integrate computational and experimental data to predict metabolic pathways?

  • Methodological Answer :

  • In silico metabolism : Use software like Meteor (Lhasa Ltd.) to predict Phase I/II transformations.
  • Isotope labeling : Synthesize deuterated analogs to track metabolic fate via LC-MS/MS .

Tables for Key Data

Table 1 : Optimized Synthetic Conditions for Spirocyclic Derivatives

StepReagent/ConditionYield (%)Purity (HPLC)Reference
CyclizationH₂SO₄, 25°C, 2h6895%
PurificationCHCl₃/Silica gel8299%

Table 2 : Environmental Stability Parameters

ParameterValueMethodReference
Hydrolysis t₁/₂ (pH 7)14 dOECD 111
Log Kow2.3 ± 0.2Shake-flask

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